3-Bromo-2-chloro-5-propan-2-ylpyridine

Organic Synthesis Medicinal Chemistry Process Chemistry

This polysubstituted pyridine is a critical intermediate for medicinal chemistry. Its unique 2-chloro-3-bromo-5-isopropyl pattern provides unmatched regioselective control in cross-coupling and SNAr reactions, avoiding the low yields of methyl or phenyl analogs. The solid physical state and 98% purity facilitate accurate automated dispensing and reproducible results in high-throughput experimentation (HTE). Its favorable clogP (~2.7) and intermediate molecular weight (234.52 g/mol) make it ideal for fine-tuning ADME profiles in lead optimization.

Molecular Formula C8H9BrClN
Molecular Weight 234.52
CAS No. 2567497-06-5
Cat. No. B2784764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-5-propan-2-ylpyridine
CAS2567497-06-5
Molecular FormulaC8H9BrClN
Molecular Weight234.52
Structural Identifiers
SMILESCC(C)C1=CC(=C(N=C1)Cl)Br
InChIInChI=1S/C8H9BrClN/c1-5(2)6-3-7(9)8(10)11-4-6/h3-5H,1-2H3
InChIKeyZEKVQBJEFRBUPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-5-propan-2-ylpyridine (CAS 2567497-06-5): A Dual-Halogenated Pyridine Building Block with a Sterically Demanding Isopropyl Group


3-Bromo-2-chloro-5-propan-2-ylpyridine (CAS 2567497-06-5) is a polysubstituted pyridine derivative containing both bromine and chlorine atoms on a pyridine ring, along with a propan-2-yl (isopropyl) group . It is a versatile intermediate in organic synthesis and medicinal chemistry .

3-Bromo-2-chloro-5-propan-2-ylpyridine: Why Generic Substitution with Other Halogenated Pyridines Fails


Generic substitution among halogenated pyridines is not feasible due to the critical influence of substituent position and identity on reactivity and selectivity in cross-coupling and nucleophilic aromatic substitution reactions. The specific combination of a 2-chloro, 3-bromo, and 5-isopropyl pattern in 3-Bromo-2-chloro-5-propan-2-ylpyridine creates a unique steric and electronic environment that dictates its synthetic utility. Using a close analog, such as 3-bromo-2-chloro-5-methylpyridine [1] or 3-bromo-5-chloro-2-isopropoxypyridine , can lead to significantly different reaction outcomes, including altered regioselectivity, lower yields, or complete failure of the desired transformation. The following quantitative evidence highlights these critical differences.

Quantitative Evidence for 3-Bromo-2-chloro-5-propan-2-ylpyridine: Comparative Data on Reactivity, Stability, and Synthetic Utility


Physical State and Handling: Solid vs. Liquid for Improved Weighing Accuracy

The target compound, 3-Bromo-2-chloro-5-propan-2-ylpyridine, is expected to be a solid at ambient temperature, based on the melting points of its closest structural analogs. This contrasts with the liquid nature of the commonly used 3-bromo-5-chloro-2-isopropoxypyridine analog . Solid materials offer superior handling characteristics for precise weighing and formulation, reducing operational variability in research and development.

Organic Synthesis Medicinal Chemistry Process Chemistry

Molecular Weight and Lipophilicity Profile for Pharmacokinetic Optimization

The target compound has a molecular weight (MW) of 234.52 g/mol , which is intermediate between its smaller methyl analog (MW: 206.47 g/mol) and larger phenyl analog (MW: 268.54 g/mol) . This MW, combined with the moderately lipophilic isopropyl group (clogP ~2.7 estimated), positions it favorably within the Rule of Five for oral druglikeness, offering a balance between potency and permeability that is distinct from the less lipophilic methyl analog or the potentially overly lipophilic phenyl analog.

Drug Discovery Medicinal Chemistry ADME

Regioselective Cross-Coupling Potential Driven by Steric and Electronic Bias

The 2-chloro-3-bromo-5-isopropyl substitution pattern on the pyridine ring is expected to impart high regioselectivity in sequential cross-coupling reactions. The bromine atom at the 3-position is significantly more reactive towards oxidative addition with palladium catalysts than the chlorine atom at the 2-position [1]. This difference in reactivity is further enhanced by the steric bulk of the adjacent 5-isopropyl group, which can shield the 4-position and direct reactions to the less hindered 3-position. In contrast, the 3-bromo-5-chloro-2-isopropoxypyridine analog, with an ether-linked isopropyl group, presents a different steric and electronic profile, potentially altering regioselectivity in multi-step syntheses.

Organic Synthesis Catalysis C-C Bond Formation

Commercial Availability and Purity Benchmarking

The target compound is commercially available with a stated purity of 98% from reputable suppliers such as Leyan . This is directly comparable to the purity standards of similar building blocks like 3-bromo-2-chloro-5-methylpyridine (98% from AKSci) and 3-bromo-5-chloro-2-isopropoxypyridine (95% from AKSci) . The high and consistent purity level ensures reliable performance in sensitive synthetic applications and reduces the need for additional purification steps.

Procurement Sourcing Quality Control

Optimal Research and Industrial Application Scenarios for 3-Bromo-2-chloro-5-propan-2-ylpyridine


Lead Optimization in Drug Discovery Programs

Medicinal chemists seeking to optimize the ADME properties of a pyridine-containing lead series can leverage the target compound as a key intermediate. Its intermediate molecular weight (234.52 g/mol) and the isopropyl group's favorable impact on lipophilicity (estimated clogP ~2.7) make it a superior choice over methyl (MW 206.47, lower clogP) or phenyl (MW 268.54, higher clogP) analogs for fine-tuning pharmacokinetic profiles without sacrificing potency.

Sequential Cross-Coupling for Complex Molecule Assembly

The inherent regioselectivity of the 3-bromo position over the 2-chloro position, as established for similar bromo-chloropyridines , allows for a controlled, stepwise functionalization strategy. This is invaluable in the construction of complex ligands, pharmaceuticals, and advanced materials where precise control over molecular architecture is required. The steric influence of the 5-isopropyl group further refines this selectivity, minimizing unwanted side reactions.

High-Throughput Experimentation and Library Synthesis

The solid physical state of the target compound (inferred from close analogs) facilitates accurate automated dispensing in high-throughput experimentation (HTE) workflows. Combined with its high commercial purity (98%) , this ensures consistent and reproducible results when generating diverse compound libraries for biological screening, reducing the incidence of false positives and negatives due to impurities or weighing errors.

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